TAPC offers several advantages that make it a valuable material for OLED research:
Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-, also known by its CAS number 58473-78-2, is a complex organic compound characterized by its unique molecular structure comprising 46 carbon atoms, 46 hydrogen atoms, and 2 nitrogen atoms (C46H46N2). This compound features a cyclohexylidene group linked to two N,N-bis(4-methylphenyl)amine moieties, which contribute to its stability and functional properties. It is typically encountered as a solid powder and exhibits notable thermal and chemical stability, making it suitable for various applications in organic electronics and materials science .
TAPC's primary function lies in its ability to transport holes within an OLED device. The conjugated structure, containing the central double bond and aromatic rings, facilitates the movement of positively charged holes away from the anode (positive electrode) towards the emissive layer in the OLED []. This efficient hole transport contributes to the overall electroluminescence (light emission) process within the device [].
Limited data exists regarding the specific hazards associated with TAPC. However, as with most organic compounds, it is recommended to handle TAPC with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood due to potential skin irritation and respiratory issues upon inhalation [].
The chemical reactivity of Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- is largely dictated by the amine functional groups present in its structure. Key reactions include:
These reactions are significant in synthesizing derivatives that may enhance the compound's properties for specific applications .
The synthesis of Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- can be achieved through several methods:
These methods are designed to optimize yield and purity while minimizing by-products .
Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- has several applications:
These applications highlight its versatility in advanced material science .
Interaction studies involving Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- are essential for understanding its behavior in various environments. These studies typically focus on:
These studies are crucial for optimizing its use in practical applications .
Several compounds share structural similarities with Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-. The following table highlights some of these compounds along with their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzenamine | C6H7N | Simple amine structure; less bulky |
N,N-Diethyl-p-toluidine | C12H17N | Commonly used in dye production; lower thermal stability |
Bis(4-methylphenyl)amine | C13H15N | Lacks cyclohexylidene group; different electronic properties |
4,4'-Diaminodiphenylsulfone | C12H14N2O2S | Contains a sulfone group; used in pharmaceuticals |
Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- stands out due to its unique cyclohexylidene linkage which enhances its thermal stability and charge transport capabilities compared to simpler amines and diamines .